1,5-Dibromoanthracene
Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, including 1,5-dibromoanthracene, has been explored through various methods. One approach involves the direct bromination of 9,10-dibromoanthracene to produce hexabromoanthracenes, which can then be further manipulated to yield tetrabromoanthracene derivatives . Another method starts from anthraquinone, which upon reduction and subsequent aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions, leads to the formation of 1,8-diaryl anthracene derivatives . Additionally, the enantioselective alkynylation of 1,5-dibromoanthracene-9,10-dione has been used to synthesize chiral cis-diols with two alkyne moieties, which can then undergo a Ru-catalyzed [2+2+2] cycloaddition to form chiral 1,5-dibromotriptycenes .
Molecular Structure Analysis
The molecular structure of 1,5-dibromoanthracene and its derivatives is crucial for their chemical behavior and potential applications. For instance, the photophysical and electrochemical properties of 1,8-diaryl anthracene derivatives have been studied, revealing that they emit in the blue region with high quantum yields and possess compatible HOMO and LUMO energy levels for use in organic light emitting devices (OLEDs) . The molecular structure of these compounds allows for the possibility of hydrogen bonding interactions, which may aid in the formation of micro/nanoassemblies .
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives is diverse. For example, base-induced elimination and aromatization reactions have been used to obtain various bromoanthracenes and tetrabromoanthracene derivatives . The formation of micro/nanostructures through a surfactant-assisted self-assembling process demonstrates the potential for anthracene derivatives to engage in complex chemical reactions that lead to novel material properties . The pyrolysis of certain anthracene derivatives can yield products like dibenzo[b,f]pentalene and 1H,5H-dicyclobuta[de,kl]anthracene, indicating the versatility of anthracene as a precursor for a range of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dibromoanthracene derivatives are influenced by their molecular structure. The blue emission and narrow FWHM of certain derivatives make them suitable for applications in OLEDs . The ability to form micro/nanostructures with distinct absorption and emission properties further highlights the importance of understanding the physical characteristics of these compounds . The synthesis of 1,1-dihalogenocycloprop[b]anthracenes showcases the varied physical properties that can be achieved through structural modifications of the anthracene core .
Scientific Research Applications
Synthetic Approaches in Organic Chemistry 1,5-Dibromoanthracene is used in organic synthesis, particularly in the preparation of polycyclic arenes with various substitution patterns. For instance, it reacts with butyllithium and diethyloxalate to form anthrylene-1,5-diglyoxylic acid, a reactant for condensation and cyclization processes. These reactions yield compounds with significant potential in organic electronics due to their band gap variations and absorption properties (Bock et al., 2015).
Enantioselective Synthesis in Chemistry It serves as a key intermediate in the asymmetric synthesis of complex organic molecules. The enantioselective alkynylation of 1,5-dibromoanthracene-9,10-dione, followed by Ru-catalyzed cycloaddition, allows for the creation of chiral 1,5-dibromotriptycenes, which are valuable in stereochemical studies and potential pharmaceutical applications (Shibata & Kamimura, 2015).
Material Science and Dye Synthesis In material science, 1,5-dibromoanthracene is utilized to synthesize derivatives with applications as disperse dyes for polyester fibers. Its reaction with various compounds leads to the formation of brightly colored materials with excellent spectral properties, demonstrating its utility in textile dyeing and potentially in optical devices (Rangnekar & Rajadhyaksha, 2007).
Optoelectronics and Light Emitting Applications In optoelectronics, thin films of 1,5-dibromoanthracene are studied for their potential in light-emitting applications. The material demonstrates promising properties like wide optical band gaps and strong blue emission, making it suitable for use in blue light-emitting devices (Brar, Mahajan, & Bedi, 2014).
Organic Electronics and Semiconductor Research Its derivatives are explored for potential applications in organic electronics. For instance, the synthesis of novel diimides containing anthracene and six-membered imide rings shows promise in this field, with properties conducive to the development of organic electronic devices (Mohebbi, Munoz, & Wudl, 2011).
Development of OLED Emitters It is pivotal in the synthesis of organic light-emitting diode (OLED) emitters. The site-selective Suzuki–Miyaura cross-coupling of dibromoanthracene has led to the development of new OLED emitters, demonstrating its role in advancing OLED technology (Dhangar et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for 1,5-Dibromoanthracene are not mentioned in the search results, anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
properties
IUPAC Name |
1,5-dibromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYVOCPPKNNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565495 | |
Record name | 1,5-Dibromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromoanthracene | |
CAS RN |
3278-82-8 | |
Record name | 1,5-Dibromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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